Uracil, 4,5-diamino-2-thio- (8CI)
Description
Uracil, 4,5-diamino-2-thio- (8CI) is a modified uracil derivative characterized by amino (-NH₂) substitutions at positions 4 and 5 of the pyrimidine ring and a thiol (-SH) group replacing the oxygen at position 2. This structural modification significantly alters its chemical reactivity, tautomerism, and biological interactions compared to uracil. Such modifications make this compound a candidate for applications in medicinal chemistry, particularly in metal coordination and nucleoside analog synthesis.
Properties
CAS No. |
19804-02-5 |
|---|---|
Molecular Formula |
C4H8N4OS |
Molecular Weight |
160.195 |
IUPAC Name |
4,5-diamino-4-hydroxy-1,3-dihydropyrimidine-2-thione |
InChI |
InChI=1S/C4H8N4OS/c5-2-1-7-3(10)8-4(2,6)9/h1,9H,5-6H2,(H2,7,8,10) |
InChI Key |
CAKZNEBPYDCSII-UHFFFAOYSA-N |
SMILES |
C1=C(C(NC(=S)N1)(N)O)N |
Synonyms |
Uracil, 4,5-diamino-2-thio- (8CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The table below highlights key structural differences between uracil, 4,5-diamino-2-thio- (8CI), and related analogs:
| Compound | Position 2 | Position 4 | Position 5 | Key Properties |
|---|---|---|---|---|
| Uracil | O | O | O | Standard pyrimidine base; participates in RNA base pairing via hydrogen bonds. |
| 5-Fluorouracil (5-FU) | O | O | F | Anticancer agent; inhibits thymidylate synthase due to fluorine electronegativity . |
| 4-Amino Uracil | O | NH₂ | O | Enhanced metal coordination (e.g., Pd(II) complexes) and nucleophilic reactivity . |
| 2-Thiouracil | S | O | O | Antithyroid activity; altered tautomerism and base-pairing capacity. |
| 4,5-Diamino-2-Thio | S | NH₂ | NH₂ | High nucleophilicity, dual amino groups for metal chelation, and potential redox activity. |
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